![molecular formula C9H15NSi2 B115925 Pyridine, 2,6-bis(dimethylsilyl)-(9CI) CAS No. 144601-27-4](/img/structure/B115925.png)
Pyridine, 2,6-bis(dimethylsilyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H18NSi2 and a molecular weight of 226.4 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of pyridine, 2,6-bis(dimethylsilyl)-(9CI) is not well understood. However, it is believed to act as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. It can also form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is not known to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in high purity and yield. It is also compatible with a wide range of solvents and can be used in various reaction conditions. However, its high reactivity can make it difficult to handle, and it may require specialized equipment and expertise to work with.
Zukünftige Richtungen
There are several potential future directions for research on pyridine, 2,6-bis(dimethylsilyl)-(9CI). One area of interest is its potential applications in medicinal chemistry, particularly as a building block for the synthesis of new drugs. It may also have potential applications in materials science, such as in the development of new polymers and coatings. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesemethoden
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) can be synthesized through various methods, including the reaction of 2,6-lutidine with chlorodimethylsilane in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylpyridine with hexamethyldisilazane in the presence of a catalyst. Both methods yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has been extensively studied for its potential applications in various scientific fields. It is widely used as a building block in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and in the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
144601-27-4 |
---|---|
Produktname |
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) |
Molekularformel |
C9H15NSi2 |
Molekulargewicht |
193.39 g/mol |
InChI |
InChI=1S/C9H15NSi2/c1-11(2)8-6-5-7-9(10-8)12(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
JDGMLZHBJXOSIP-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Kanonische SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Synonyme |
Pyridine, 2,6-bis(dimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.